molecular formula C8H12N4 B13309669 2-(1-Aminocyclobutyl)pyrimidin-4-amine

2-(1-Aminocyclobutyl)pyrimidin-4-amine

Cat. No.: B13309669
M. Wt: 164.21 g/mol
InChI Key: KOWNCKFHVYMYGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a cyclobutylamine under specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(1-Aminocyclobutyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly efflux pumps in bacteria.

    Medicine: Investigated for its potential as an adjuvant in antimicrobial therapies to combat antibiotic resistance.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-amine involves its binding to efflux pumps in bacteria. By binding to these proteins, the compound inhibits their function, thereby preventing the bacteria from expelling antibiotics. This increases the susceptibility of bacteria to antibiotics and enhances the effectiveness of antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminocyclobutyl)pyrimidin-2-amine
  • 4-(3-Aminocyclobutyl)pyrimidin-5-amine

Uniqueness

2-(1-Aminocyclobutyl)pyrimidin-4-amine is unique due to its specific binding affinity to efflux pumps, which distinguishes it from other similar compounds. Its ability to form colloidal aggregates that do not bind specifically to AcrA makes it a compound of interest for further research and development .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(1-aminocyclobutyl)pyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c9-6-2-5-11-7(12-6)8(10)3-1-4-8/h2,5H,1,3-4,10H2,(H2,9,11,12)

InChI Key

KOWNCKFHVYMYGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CC(=N2)N)N

Origin of Product

United States

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